molecular formula C24H24O12 B12413251 Comanthoside A

Comanthoside A

Cat. No.: B12413251
M. Wt: 504.4 g/mol
InChI Key: BWUMQHHQRFRBKZ-MJRVOHGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Comanthosid A can be synthesized through various chemical reactions involving the glycosylation of flavonoid precursors. The typical synthetic route involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of Comanthosid A primarily involves extraction from natural sources such as Comanthosphace japonica. The extraction process includes solvent extraction, followed by purification techniques like column chromatography . The compound is then crystallized to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Comanthosid A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Comanthosid A, which can have different biological activities and properties .

Mechanism of Action

Comanthosid A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Comanthosid A is unique due to its specific glycosidic structure, which contributes to its distinct biological activities. Its ability to act as a precursor for other bioactive compounds further highlights its importance in scientific research .

Properties

Molecular Formula

C24H24O12

Molecular Weight

504.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C24H24O12/c1-31-11-6-4-10(5-7-11)13-8-12(25)16-14(34-13)9-15(21(32-2)17(16)26)35-24-20(29)18(27)19(28)22(36-24)23(30)33-3/h4-9,18-20,22,24,26-29H,1-3H3/t18-,19-,20+,22-,24+/m0/s1

InChI Key

BWUMQHHQRFRBKZ-MJRVOHGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)OC)O)O)O)OC)O

Origin of Product

United States

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